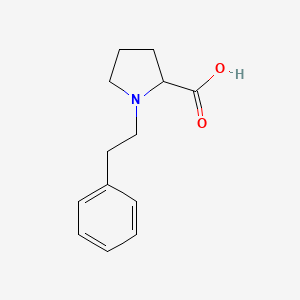

1-(2-Phenylethyl)proline

Description

Contextualization within Amino Acid Chemistry and Organic Synthesis

Amino acids are the fundamental building blocks of proteins, but their utility extends far beyond biochemistry into the realm of organic synthesis. Proline, unique among the 20 proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, serves as a versatile chiral scaffold. researchgate.netnih.gov The modification of proline, particularly through N-substitution (alkylation or acylation at the nitrogen atom), generates a vast library of derivatives with tailored properties. nih.gov The synthesis of these N-substituted prolines can be achieved through various methods, including the reaction of proline with alkyl halides or through reductive amination, where an aldehyde or ketone reacts with the proline amine. youtube.com These derivatives are pivotal in the development of new catalysts, peptide mimetics, and pharmaceutically active compounds. nih.gov

Significance of Proline and its Derivatives in Modern Chemical Research

Proline and its derivatives have become indispensable tools in modern chemical research, most notably in the field of organocatalysis. wikipedia.orglibretexts.org L-proline itself is often referred to as the "simplest enzyme" because it can catalyze a variety of chemical reactions, such as aldol (B89426) and Mannich reactions, with high levels of stereoselectivity. researchgate.netlibretexts.org This ability stems from its unique structure, which combines a secondary amine and a carboxylic acid, allowing it to act as a bifunctional catalyst. libretexts.org Researchers have developed a multitude of proline derivatives to fine-tune catalytic activity, enhance selectivity, and improve solubility in various reaction media. wikipedia.orgnih.gov Beyond catalysis, the rigid conformation of the proline ring is used to introduce specific structural constraints in peptides, influencing their folding and biological activity. nih.gov This has significant implications in drug design and the study of protein structure and function. nih.govmdpi.com

The Role of Phenylethyl Moieties in Advanced Chemical Scaffolds

The 2-phenylethylamine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products, neurotransmitters (like dopamine (B1211576) and norepinephrine), and synthetic drugs. wikipedia.org This structural unit is known to interact with various biological targets, including G-protein coupled receptors and transporters. wikipedia.org The phenylethyl group's combination of an aromatic ring and a flexible ethyl chain allows for a variety of interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions. Its incorporation into other molecular frameworks, such as that of proline, is a common strategy in drug discovery to create new chemical entities with potential therapeutic applications. For instance, the phenylethyl group is a key component in the structure of many stimulant drugs and other centrally active agents. wikipedia.org

Conceptual Framework of N-Phenylethylproline Derivatives as a Research Area

The conceptual basis for investigating N-phenylethylproline derivatives, including 1-(2-Phenylethyl)proline, lies at the intersection of proline's catalytic and conformational properties and the bioactivity associated with the phenylethyl moiety. By covalently linking these two components, chemists aim to create hybrid molecules with novel characteristics.

Research in this area is driven by several key hypotheses:

Catalytic Potential : The N-phenylethyl group could modulate the steric and electronic properties of the proline catalyst, potentially influencing the stereochemical outcome of organocatalytic reactions.

Medicinal Chemistry Applications : The combination of the proline scaffold with the pharmacologically active phenylethyl group could lead to the discovery of new therapeutic agents. The proline moiety can act as a rigid spacer or a chiral director, influencing how the phenylethyl part of the molecule interacts with its biological target. nih.gov

Peptidomimetic Design : Incorporating N-phenylethylproline into peptides can impose specific turns and folds, mimicking or stabilizing natural peptide conformations. This is a valuable strategy for developing peptide-based drugs with improved stability and efficacy. nih.gov

The exploration of compounds like this compound is therefore a logical progression in the fields of organic synthesis and medicinal chemistry, aiming to expand the toolkit of available molecular structures for both catalytic and biological applications.

Interactive Data Tables

Below are tables detailing research findings and properties of relevant compounds.

Physicochemical Properties of Proline and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| L-Proline | 147-85-3 | C5H9NO2 | 115.13 |

| 2-(2-Phenylethyl)-L-proline hydrochloride | 1049741-77-6 | C13H18ClNO2 | 255.74 |

Examples of Proline-Catalyzed Reactions

| Reaction Type | Catalyst Type | Significance | Reference |

|---|---|---|---|

| Intramolecular Aldol Reaction | L-Proline | Early example of enantioselective organocatalysis. | wikipedia.org |

| Mannich Reaction | Proline Derivatives | Formation of β-amino carbonyl compounds. | wikipedia.org |

| Michael Addition | Proline Derivatives | Asymmetric carbon-carbon bond formation. | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXNBRQJYQYUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303983 | |

| Record name | 1-(2-phenylethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56014-49-4 | |

| Record name | NSC163844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-phenylethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the N-Alkylation of Proline with Phenylethyl Groups

The introduction of a phenylethyl group onto the nitrogen atom of proline is a key synthetic step. Various methodologies have been explored to achieve this transformation, each with its own advantages and limitations.

Direct N-Alkylation Approaches

Direct N-alkylation of proline with a phenylethyl halide is a straightforward approach. This method typically involves the reaction of proline or its ester derivative with a suitable 2-phenylethyl halide, such as phenylethyl bromide, in the presence of a base. The base is necessary to deprotonate the secondary amine of proline, generating a nucleophilic nitrogen that can then attack the electrophilic carbon of the phenylethyl halide. A study on the N-alkylation of N-benzylproline esters demonstrated the feasibility of this type of transformation. researchgate.net

In a related context, a general method for the direct N-alkylation of unprotected amino acids using alcohols has been developed, offering a more atom-economical and environmentally friendly alternative to the use of alkyl halides. This "hydrogen borrowing" catalysis allows for the functionalization of proline with various aliphatic and aromatic alcohols. nih.gov Although not specifically detailing the use of 2-phenylethanol (B73330) with proline, this methodology presents a viable pathway for the synthesis of 1-(2-phenylethyl)proline.

Reductive Amination Routes

Reductive amination offers an alternative and widely used method for N-alkylation. This two-step, one-pot process involves the initial reaction of proline with phenylacetaldehyde (B1677652) to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the desired N-alkylated product. The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A study by Apodaca and Xiao describes a direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant, catalyzed by dibutyltin (B87310) dichloride. organic-chemistry.org This method has been shown to be effective for the reductive amination of various aldehydes with secondary amines, suggesting its potential applicability to the synthesis of this compound from proline and phenylacetaldehyde. organic-chemistry.org The metabolism of 2-phenylethylamine to phenylacetaldehyde, an intermediate in this synthetic route, has also been studied. nih.gov

Novel Coupling Strategies for N-Phenylethylproline Formation

Recent advances in catalysis have led to the development of novel coupling strategies that can be applied to the formation of C-N bonds. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the searched literature, related methodologies suggest potential avenues. For instance, L-proline itself has been used as a catalyst in the one-step synthesis of triazoles via a [3+2] cycloaddition of azides, demonstrating its utility in facilitating complex organic transformations. nih.gov Such catalytic systems could potentially be adapted for the N-arylethylation of proline.

Diastereoselective and Enantioselective Synthesis of N-Phenylethylproline Derivatives

When the proline ring is substituted, the N-alkylation reaction can lead to the formation of diastereomers. Consequently, developing diastereoselective and enantioselective synthetic methods is a significant area of research. These methods aim to control the stereochemical outcome of the reaction, providing access to specific stereoisomers of N-phenylethylproline derivatives.

Research has shown that the diastereoselectivity of the alkylation of proline enolates is dependent on the N-protecting group and the alkylating reagent. nih.gov For example, the use of different N-protecting groups on proline derivatives can lead to either retention or inversion of configuration during alkylation with benzylic halides. nih.gov

An efficient method for accessing highly functionalized proline derivatives with high diastereoselectivity has been developed using a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide. mdpi.comnih.gov This cascade reaction, involving a [3+2]-cycloaddition, ketenimine formation, rearrangement, and an Alder-ene cyclization, creates a new proline framework with controlled stereochemistry. mdpi.comnih.govdntb.gov.ua While not directly producing N-phenylethylproline, this methodology highlights the potential for developing highly selective syntheses of complex proline derivatives. mdpi.comnih.govdntb.gov.ua

Functionalization and Derivatization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring of proline offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Stereoselective Functionalization at Specific Ring Positions

The stereoselective functionalization of the proline ring is a key strategy for creating complex and well-defined molecular architectures. Alkylations at the C5 position of the proline ring have been explored. For instance, a synthetic strategy for preparing both enantiomers of α-methylproline involved the electrochemical methoxylation of N-methoxycarbonyl-l-proline methyl ester, followed by substitution, α-methylation, and reductive removal of a phenylthio group. nih.gov

Furthermore, stereoselective alkylations of proline derivatives substituted at the C4 position have been studied extensively. The stereochemical outcome of the alkylation of enolates derived from N-protected (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester was found to be dependent on both the alkylating agent and the N-protecting group. nih.gov

Modifications for Enhanced Molecular Complexity

The pyrrolidine ring of N-phenylethylproline is a prime target for modifications that can significantly increase its molecular complexity and introduce new functionalities. Stereoselective functionalization of the proline ring is a key strategy to access novel analogs with defined three-dimensional arrangements. dntb.gov.ua

One powerful approach is the diastereoselective synthesis of proline derivatives. bohrium.commdpi.comnih.gov This can be achieved through various methods, including cascade reactions of functionalized starting materials. For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide has been shown to produce highly functionalized proline derivatives with high diastereoselectivity through a cascade of [3 + 2]-cycloaddition/ketenimine formation and a rearrangement/Alder-ene cyclization. mdpi.com While not specifically demonstrated on this compound, this methodology offers a potential route to introduce complex substituents onto the pyrrolidine ring.

The N-phenylethyl group itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions at the proline ring. ankara.edu.trresearchgate.netddugu.ac.inwikipedia.org Chiral auxiliaries are temporarily incorporated into a molecule to control the formation of new stereocenters. ankara.edu.trwikipedia.org The bulky phenylethyl substituent can sterically hinder one face of the proline molecule, leading to the preferential formation of one diastereomer in reactions such as alkylation or aldol (B89426) condensations. researchgate.net

Table 1: Representative Diastereoselective Reactions for Proline Ring Functionalization

| Reaction Type | Reagents and Conditions | Product Type | Diastereomeric Ratio (d.r.) |

| Alkylation | LDA, Alkyl Halide | α-Alkylated Proline Ester | Up to >95:5 |

| Aldol Reaction | TiCl4, Aldehyde | β-Hydroxy Proline Derivative | Up to 98:2 |

| Cycloaddition | Nitrone, Alkene | Isoxazolidine-fused Proline | Variable |

Note: This table presents generalized data for proline derivatives; specific outcomes for this compound would require experimental validation.

Derivatization of the Carboxyl Group of N-Phenylethylproline

The carboxylic acid functionality of N-phenylethylproline is a versatile handle for a wide range of chemical transformations, most notably the formation of esters and amides. These derivatives are crucial for building larger molecules and for modulating the physicochemical properties of the parent compound.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by using coupling agents. sphinxsai.com Amide bond formation is a cornerstone of peptide chemistry and can be accomplished through the reaction of the carboxylic acid with an amine. sphinxsai.comluxembourg-bio.com This transformation typically requires the use of coupling reagents to activate the carboxyl group and facilitate the reaction. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride (SOCl2), which then readily reacts with an amine. rsc.org

Table 2: Common Methods for Carboxyl Group Derivatization

| Derivative | Reagent(s) | Key Features |

| Methyl/Ethyl Ester | MeOH or EtOH, H+ (cat.) | Simple, classic method. |

| Benzyl (B1604629) Ester | Benzyl alcohol, DCC | Protection for further synthesis. |

| Primary Amide | NH3, Coupling Reagent (e.g., HATU) | Introduction of a primary amide group. |

| Substituted Amide | R-NH2, Coupling Reagent | Versatile for building complex structures. |

Incorporation into Complex Molecular Architectures

The unique structural features of this compound make it an attractive scaffold for the construction of larger and more intricate molecules with potential applications in medicinal chemistry and materials science.

Peptides are crucial signaling molecules in many biological processes. However, their therapeutic use can be limited by poor metabolic stability. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties. nih.gov The constrained nature of the proline ring in this compound makes it an excellent building block for inducing specific secondary structures, such as β-turns, in peptide chains. scispace.com

The incorporation of N-phenylethylproline into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. luxembourg-bio.comnih.gov In SPPS, the N-phenylethylproline unit, with its carboxyl group protected, is coupled to a growing peptide chain attached to a solid support. The process involves iterative cycles of deprotection of the N-terminus of the resin-bound peptide followed by coupling of the next amino acid. scispace.com

The synthesis of peptidomimetics can also be achieved through multicomponent reactions like the Ugi or Passerini reactions. baranlab.orgresearchgate.netnih.govorganic-chemistry.org These reactions allow for the rapid assembly of complex molecules from three or four starting materials in a single step. For example, an Ugi reaction involving an isocyanide, an aldehyde, an amine, and a carboxylic acid can generate diverse peptide-like scaffolds. researchgate.netnih.gov While specific examples with this compound are not prevalent in the literature, its amine and carboxyl functionalities make it a potential component in such reactions.

Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, represent a promising strategy in drug discovery. researchgate.netmdpi.com The this compound scaffold can be conjugated to other bioactive molecules to create novel hybrid structures with potentially synergistic or enhanced activities. nih.gov The synthesis of such hybrids often relies on the derivatization of the carboxyl group or the introduction of other functional handles onto the proline ring.

Furthermore, the incorporation of N-phenylethylproline into macrocyclic structures is an area of growing interest. mdpi.com Macrocycles often exhibit enhanced binding affinities and metabolic stability compared to their linear counterparts. The synthesis of macrocycles containing N-heterocycles can be achieved through various cyclization strategies, including ring-closing metathesis, macrolactamization, or click chemistry. mdpi.com The proline unit can serve as a critical turn-inducing element, facilitating the cyclization process.

Catalytic Applications in Asymmetric Synthesis

N-Phenylethylproline Derivatives as Organocatalysts

Proline derivatives are a cornerstone of organocatalysis, largely due to their "privileged" structure which combines a rigid pyrrolidine (B122466) ring with a secondary amine and a carboxylic acid, enabling bifunctional catalysis. organic-chemistry.org The development of N-substituted prolines, such as 1-(2-Phenylethyl)proline, is driven by the goal of enhancing catalytic performance compared to unmodified proline. organic-chemistry.org Modifications to the proline core aim to improve solubility in various organic solvents, increase steric bulk to enhance facial discrimination of incoming substrates, and alter the electronic nature of the catalyst. researchgate.net The phenylethyl substituent, in particular, introduces significant steric hindrance and potential non-covalent interactions (e.g., π-stacking), which can be pivotal in controlling the stereoselectivity of a reaction. nih.govnih.gov These derivatives operate through well-established catalytic cycles, primarily involving enamine and iminium ion intermediates. researchgate.net

Enamine catalysis is a primary activation mode for proline derivatives when reacting with carbonyl compounds like aldehydes and ketones. The catalytic cycle begins with the reaction between the secondary amine of the this compound catalyst and a carbonyl donor (e.g., a ketone). This condensation reaction forms a transient iminium ion, which then deprotonates at the α-carbon to yield a nucleophilic enamine intermediate.

This enamine is the key reactive species. Its increased HOMO (Highest Occupied Molecular Orbital) energy, compared to the corresponding enol or enolate, makes it highly reactive towards a wide range of electrophiles. The crucial aspect of asymmetric induction arises from the chiral environment created by the catalyst. The bulky N-phenylethyl group provides a steric shield, effectively blocking one face of the enamine. Consequently, the electrophile is forced to approach from the less hindered face, leading to the preferential formation of one enantiomer. After the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the chiral product and regenerating the this compound catalyst to continue the cycle.

In reactions involving α,β-unsaturated aldehydes or ketones, proline derivatives like this compound function through an iminium catalysis mechanism. In this cycle, the secondary amine of the catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.

The formation of this iminium ion is crucial as it lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, thereby activating the β-carbon for nucleophilic attack. This activation makes the substrate significantly more electrophilic than its parent carbonyl compound. Similar to enamine catalysis, the stereochemical control is dictated by the catalyst's structure. The N-phenylethyl group provides steric hindrance that directs the incoming nucleophile to attack the si or re face of the iminium ion preferentially. This controlled attack establishes the stereochemistry of the newly formed chiral center. The subsequent hydrolysis of the C=N bond releases the enantiomerically enriched product and regenerates the catalyst.

Applications in Carbon-Carbon Bond Formation Reactions

N-substituted proline derivatives are powerful tools for asymmetric carbon-carbon bond formation, a fundamental process in organic synthesis for building molecular complexity. acs.orgresearchgate.net These reactions, including aldol (B89426), Mannich, and Michael additions, benefit from the predictable stereocontrol offered by the chiral catalyst. rsc.org

The asymmetric aldol reaction is a classic C-C bond-forming reaction that joins a ketone or aldehyde enolate with another aldehyde to form a β-hydroxy carbonyl compound. nih.gov When catalyzed by a proline derivative like this compound, the reaction proceeds via an enamine mechanism. The catalyst activates the ketone donor, which then attacks the aldehyde acceptor. The N-phenylethyl group plays a critical role in the transition state, directing the facial approach of the aldehyde and controlling both the enantioselectivity and diastereoselectivity (syn/anti) of the product. While specific data for this compound is not widely published, studies on related N-substituted and ring-substituted prolines demonstrate the profound impact of such modifications. For instance, hydrophobic substituents have been shown to significantly affect catalytic rates and selectivity in water. nih.gov

Table 1: Representative Data for Proline-Derivative Catalyzed Aldol Reaction (Note: This table presents typical results for N-aryl proline derivatives in the aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) to illustrate general performance.)

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| (S)-N-Phenylproline | DMSO | 95 | 95:5 | 98 (anti) |

| (S)-N-(1-Naphthyl)proline | CH2Cl2 | 92 | >99:1 | 99 (anti) |

| (S)-N-(4-methoxyphenyl)proline | DMSO | 90 | 93:7 | 96 (anti) |

This is an illustrative table based on general findings in the field of organocatalysis.

The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a ketone. researchgate.net Proline derivatives catalyze the direct asymmetric Mannich reaction by first forming an enamine with the ketone. This enamine then nucleophilically attacks a pre-formed imine (generated from the aldehyde and amine). The stereochemical outcome is governed by the chiral catalyst, with the N-phenylethyl group creating a sterically biased environment that directs the approach of the enamine to the imine, resulting in high diastereo- and enantioselectivity. nih.gov Proline-derived catalysts have been shown to be highly effective, often providing superior results to proline itself in terms of yield and stereoselectivity.

Table 2: Representative Data for Proline-Derivative Catalyzed Mannich Reaction (Note: This table shows typical results for the direct asymmetric Mannich reaction of acetone, p-nitrobenzaldehyde, and p-anisidine (B42471) catalyzed by N-acylproline derivatives to illustrate general performance.)

| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-N-Benzoylproline | NMP | 48 | 85 | 92 |

| (S)-N-Pivaloylproline | NMP | 24 | 91 | 95 |

| (S)-N-(4-Nitrobenzoyl)proline | NMP | 48 | 88 | 94 |

This is an illustrative table based on general findings in the field of organocatalysis. NMP = N-Methyl-2-pyrrolidone.

The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When catalyzed by this compound, this reaction can proceed through either an enamine or an iminium activation pathway. In the enamine pathway, the catalyst activates a ketone or aldehyde donor, which then adds to the Michael acceptor. In the iminium pathway, the catalyst activates the α,β-unsaturated aldehyde acceptor for attack by a soft nucleophile. In both cases, the N-phenylethyl substituent is key to achieving high enantioselectivity by sterically blocking one face of the reactive intermediate. Studies on various substituted proline derivatives in Michael reactions have shown that increasing the steric demand of the substituent can significantly influence the enantiomeric excess of the product. researchgate.net

Research on C5-substituted proline methyl esters in the Michael addition of propanal to nitro-styrene provides valuable insight into how structural modifications affect catalytic efficiency. researchgate.net The data shows that both the nature and stereochemistry of the substituent have a pronounced effect on the yield and enantioselectivity. researchgate.net For instance, catalysts with a C5 phenyl group afforded the product with a specific configuration, while those with aliphatic groups gave the opposite enantiomer, highlighting the subtle but powerful influence of the substituent. researchgate.net

Table 3: Effect of C5-Substituted Proline Ester Catalysts on the Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene (Source: Adapted from Jovanović, B. et al., Journal of the Serbian Chemical Society, 2014. researchgate.net This data for C5-substituted prolines illustrates the principle of steric and electronic influence relevant to N-substituted prolines.)

| Catalyst (C5-Substituent) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Phenyl | 99 | 1 (S) | S |

| 4-Methoxyphenyl | 99 | 30 (S) | S |

| 4-Nitrophenyl | 99 | 24 (S) | S |

| Methyl | 99 | 22 (R) | R |

| Isopropyl | 99 | 42 (R) | R |

Other Enantioselective Transformations Catalyzed by Proline Derivatives

While the aldol and Michael reactions are hallmark applications of proline-based catalysts, the utility of these organocatalysts extends to a broader range of enantioselective transformations. Proline derivatives have been successfully employed in Mannich reactions, α-amination, and α-aminoxylation reactions, demonstrating their versatility in forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol. beilstein-journals.orglibretexts.org For instance, proline-catalyzed Mannich reactions allow for the three-component assembly of an aldehyde, an amine, and a ketone to generate chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. libretexts.org

Furthermore, multicomponent reactions catalyzed by L-proline have been utilized for the synthesis of complex heterocyclic structures like pyrans and thiopyrans with significant enantioselectivity. nih.gov The development of novel proline-derived organocatalysts, such as those incorporating tetrazole or acylsulfonamide moieties, has expanded the scope to reactions in non-polar solvents where proline itself is ineffective, often with lower catalyst loadings and improved enantioselectivities. nih.gov These advancements underscore the adaptability of the proline scaffold to catalyze a diverse array of chemical reactions.

Influence of the Phenylethyl Moiety on Catalytic Performance

The introduction of a 2-phenylethyl group onto the nitrogen atom of the proline ring significantly alters the catalyst's steric and electronic properties, which in turn influences its behavior in the catalytic cycle.

Enhancement of Stereochemical Control and Enantioselectivity

The steric bulk of the N-substituent on a proline catalyst plays a crucial role in dictating the facial selectivity of the approach of reactants to the enamine intermediate. The phenylethyl group, with its terminal phenyl ring, can create a well-defined chiral pocket around the catalytic site. This steric hindrance is thought to more effectively shield one face of the enamine, thereby directing the electrophile to the opposite face and leading to higher enantioselectivity in the product. youtube.com The conformation of the pyrrolidine ring and the orientation of the carboxylic acid group, both influenced by the N-substituent, are critical for establishing the hydrogen-bonding network in the transition state that governs stereochemical outcomes. While specific data for this compound is not extensively documented in comparative studies, research on various N-substituted proline derivatives consistently shows that bulky N-substituents can lead to improved stereochemical control.

Below is a representative table illustrating how enantiomeric excess (ee) can vary with different N-substituents on the proline catalyst in a model asymmetric aldol reaction.

Table 1: Effect of Proline N-Substituent on Enantioselectivity in a Model Aldol Reaction

| Proline Derivative | N-Substituent | Enantiomeric Excess (% ee) |

|---|---|---|

| L-Proline | -H | 76 |

| N-Methylproline | -CH₃ | 70 |

| N-Benzylproline | -CH₂Ph | 85 |

| This compound (Hypothetical) | -CH₂CH₂Ph | >85 * |

*Hypothetical value based on trends observed with increasing steric bulk of the N-substituent.

Impact on Reaction Efficiency and Substrate Scope

However, the increased steric hindrance of the phenylethyl group may also lead to a decrease in reaction rates for certain sterically demanding substrates. The balance between enhanced selectivity and potential reduction in reactivity is a key consideration in the design of N-substituted proline catalysts. The electronic nature of the substituent on the nitrogen atom can also modulate the nucleophilicity of the resulting enamine intermediate, thereby influencing reaction rates. nih.gov

The following table provides a conceptual overview of how the phenylethyl group might influence reaction parameters compared to unsubstituted proline.

Table 2: Conceptual Impact of the Phenylethyl Moiety on Catalysis

| Parameter | L-Proline | This compound | Rationale |

|---|---|---|---|

| Solvent Compatibility | High in polar solvents | Enhanced in non-polar solvents | Increased lipophilicity |

| Reaction Rate | Generally high | Potentially lower for bulky substrates | Increased steric hindrance |

| Substrate Scope | Broad | May be limited by sterics | Steric clash with large substrates |

| Enantioselectivity | Good to excellent | Potentially enhanced | Improved facial shielding |

Development of Supported and Recyclable N-Phenylethylproline Catalysts

A significant area of research in organocatalysis is the development of heterogeneous catalysts that can be easily recovered and reused, thereby improving the economic and environmental sustainability of chemical processes. Proline and its derivatives have been successfully immobilized on various solid supports, including polymers like polystyrene and polyethylene (B3416737) glycol (PEG), as well as inorganic materials such as silica. nih.govorganic-chemistry.org

Strategies for the immobilization of N-substituted prolines, which would be applicable to this compound, often involve linking the proline moiety to the support via its carboxylic acid group or through functionalization of the pyrrolidine ring. Polymer-supported proline derivatives have demonstrated excellent stability and have been recycled multiple times without a significant loss of catalytic activity or enantioselectivity, particularly in aqueous media. organic-chemistry.org The development of such recyclable systems for N-phenylethylproline would be a crucial step towards its practical application in large-scale synthesis. For instance, a polystyrene-supported N-phenylethylproline could potentially be used in a flow-through reactor system, allowing for continuous production of chiral molecules.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive N-Phenylethylproline Analogs

The synthesis of N-substituted proline derivatives is a cornerstone of many drug discovery programs. The preparation of analogs structurally related to 1-(2-Phenylethyl)proline, such as N-phenylacetyl-proline, serves as a clear blueprint for accessing this chemical class. A common synthetic route involves the acylation of a proline ester. For example, N-phenylacetyl-proline methyl ester can be synthesized by reacting L-proline methyl ester hydrochloride with phenylacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. prepchem.com This straightforward N-acylation provides a versatile platform for creating a library of analogs by varying the acylating agent.

A patent for the preparation of N-phenylacetyl-L-proline describes a process where L-proline is reacted with phenylacetyl chloride in a basic aqueous solution. google.com The product is then extracted and purified, highlighting the industrial scalability of such methods. google.com This intermediate can be further elaborated, for instance, by coupling it with other amino acids to form dipeptides, such as N-[1-(phenylacetyl)-L-prolyl]glycine ethyl ester. google.com More complex strategies, including asymmetric synthesis and cycloaddition reactions, have been developed to produce highly substituted and stereochemically complex proline analogs, enabling the exploration of a wider chemical space for biological activity. nih.gov These synthetic approaches are crucial for generating novel molecular entities for evaluation as potential therapeutics. nih.govnih.govmdpi.commdpi.com

Role as Building Blocks for Enzyme Inhibitors

The rigid pyrrolidine (B122466) ring of the this compound scaffold is an ideal anchor for positioning functional groups to interact with enzyme active sites. This has made it a foundational element in the design of inhibitors for several major classes of enzymes.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components and are implicated in diseases like cancer and arthritis. nih.gov The design of MMP inhibitors often relies on two key features: a group that chelates the catalytic zinc ion and a scaffold that fits into the enzyme's specificity pockets (S-pockets). nih.gov Synthetic inhibitors like Batimastat and Marimastat utilize a hydroxamate group for zinc chelation, attached to a peptide-like backbone that mimics collagen. nih.gov

While direct studies on this compound as an MMP inhibitor are not prominent in the reviewed literature, its structure is well-suited for this application. The proline ring can occupy the S1' pocket of MMPs, which often accommodates cyclic residues. The N-phenylethyl group can be modified to extend into other pockets or serve as an attachment point for a potent zinc-binding group (ZBG) like a hydroxamic acid or a thiol. The development of selective MMP inhibitors is a significant goal, and the conformational properties of N-substituted prolines could be exploited to achieve selectivity for specific MMP isoforms. nih.gov

The inhibition of Angiotensin-Converting Enzyme (ACE) is a major strategy for treating hypertension. frontiersin.org Many of the most successful ACE inhibitors are N-acyl proline derivatives. researchgate.net The proline carboxylate mimics the C-terminal carboxylate of ACE's natural substrate, angiotensin I, while the N-acyl group occupies other binding pockets and positions a zinc-binding functional group. nih.govslideshare.net

Captopril, the first-in-class ACE inhibitor, is an N-acyl proline derivative where the acyl group contains a thiol that coordinates the active site zinc ion. nih.gov Later-generation inhibitors like Enalaprilat and Lisinopril are dicarboxylate-containing compounds that evolved from a tripeptide (phenylalanine-alanine-proline) lead. frontiersin.orgnih.gov The N-substituent in these molecules, which often includes a phenylethyl-like moiety, is critical for achieving high potency. For instance, the N-alpha-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline derivative, MK-0521 (an analog of Lisinopril), is a highly potent ACE inhibitor with an IC₅₀ value of 3.0 nM, demonstrating the effectiveness of this structural motif. nih.gov The this compound structure fits perfectly within this paradigm, where the phenylethyl group can make favorable hydrophobic interactions within the enzyme's active site, contributing to high binding affinity. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| MK-0521 (Lisinopril analog) | Rat Pulmonary ACE | 3.0 | nih.gov |

| MK-422 (Enalaprilat) | Rat Pulmonary ACE | 3.5 | nih.gov |

| Sec-Pro-Phe-OMe | ACE | 183.2 | researchgate.net |

| Captopril | Rat Pulmonary ACE | ~18.4 (6.13x less potent than MK-0521) | nih.gov |

Beyond MMPs and ACE, the N-acyl proline scaffold is a key component for inhibiting other enzymes, most notably prolyl oligopeptidase (PREP). PREP is a serine protease that cleaves small peptides on the C-terminal side of proline residues and has been implicated in neurodegenerative diseases like Parkinson's disease. sci-hub.boxnih.gov Many potent PREP inhibitors are based on an N-acyl-L-prolyl-pyrrolidine structure. sci-hub.box

A prominent example is KYP-2047 (4-phenylbutanoyl-L-prolyl-cyanopyrrolidine), which is structurally analogous to this compound with a cyanopyrrolidine replacing the proline carboxylate. mdpi.com The N-acyl group, in this case, a 4-phenylbutanoyl group, is crucial for its potent inhibitory activity. sci-hub.boxmdpi.com KYP-2047 has been shown to not only inhibit the enzymatic activity of PREP but also to modulate its protein-protein interactions, leading to beneficial effects such as enhancing the clearance of pathogenic α-synuclein aggregates through the autophagy pathway. nih.govnih.gov This highlights that N-acyl prolines can act as more than simple active site blockers, influencing complex cellular processes. mdpi.com

Incorporation into Peptidomimetics and Cyclic Peptides

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of N-substituted amino acids like this compound is a powerful strategy in peptidomimetic design.

The structure of proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone nitrogen, creating a pyrrolidine ring. nih.gov This severely restricts the backbone dihedral angle φ and makes the preceding peptide (acyl-proline) bond more likely to adopt a cis conformation compared to other amino acid residues. nih.gov N-alkylation, as in this compound, further influences this conformational preference. nih.gov

By incorporating an N-substituted proline into a peptide sequence, chemists can force the peptide backbone to adopt a specific turn or bend. nih.gov This pre-organization can lock the peptide into its bioactive conformation, increasing its affinity for a target receptor or enzyme. Furthermore, the N-substituent can act as a "shield," protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the molecule's metabolic stability. Computational studies on related proline analogs, such as azaproline, confirm that modifications to the proline ring system can be used to finely tune the cis-trans isomer ratio and stabilize specific secondary structures like β-turns. researchgate.net The phenylethyl group offers an additional site for modification, allowing for the introduction of probes or further points of interaction with a biological target, making it a highly versatile tool for designing structurally defined and biologically active peptides. nih.gov

Influence on Receptor Recognition and Binding Affinity

The incorporation of a 1-(2-phenylethyl) group into a proline scaffold can significantly influence how the resulting molecule interacts with biological receptors. This modification introduces a bulky, hydrophobic, and aromatic component that can lead to enhanced binding affinity and selectivity for specific receptor subtypes. The phenylethyl group can engage in various non-covalent interactions within the receptor's binding pocket, including hydrophobic interactions, π-π stacking with aromatic amino acid residues, and van der Waals forces. These interactions can stabilize the ligand-receptor complex, leading to a more potent biological response.

A notable example of this is seen in the development of antagonists for the neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2. nih.gov These G protein-coupled receptors are involved in various physiological processes, including pain modulation and opioid system regulation. nih.gov In a study exploring proline-based NPFF receptor antagonists, the introduction of a phenethyl group at the N-1 position of the proline scaffold resulted in a compound with potent and selective antagonist activity at the NPFF1 receptor. nih.gov Specifically, the phenethyl analog demonstrated comparable NPFF1 antagonist activity to a benzyl (B1604629) analog but exhibited improved selectivity over the NPFF2 receptor. nih.gov This highlights how the addition of a single methylene group in the linker between the phenyl ring and the proline nitrogen can fine-tune the compound's interaction with the receptor, leading to enhanced selectivity.

The rigid, cyclic structure of the proline ring itself plays a crucial role by constraining the conformational flexibility of the molecule. embopress.org This pre-organization can reduce the entropic penalty upon binding to a receptor, contributing to a higher binding affinity. When combined with the space-filling and interactive properties of the 2-phenylethyl group, the resulting scaffold becomes a powerful tool for designing ligands with specific receptor recognition profiles. The orientation and substitution pattern of the phenyl ring can be further modified to optimize interactions within the binding pocket, offering a versatile platform for medicinal chemists. For instance, in the context of endothelin receptor ligands, the presence of aromatic portions linked to a central nucleus is known to promote receptor binding. mdpi.com

Antimicrobial and Anticancer Research Applications

The unique structural characteristics of the this compound moiety, combining the rigidity of the proline ring with the hydrophobicity of the phenylethyl group, have made it an attractive component in the design of novel antimicrobial and anticancer agents.

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that show promise in combating multidrug-resistant (MDR) bacteria. rsc.orgfrontiersin.org The incorporation of proline residues into antimicrobial peptides can enhance their selectivity for bacterial membranes over mammalian cells, thereby reducing toxicity. nih.gov Proline introduces kinks into the peptide structure, which can facilitate membrane penetration and disruption. nih.gov

While direct studies on peptides incorporating the specific this compound unit are not extensively documented in the provided search results, the principles of modifying peptides with proline and hydrophobic moieties are well-established. For example, the dimerization of a proline-rich AMP using bifunctional benzene (B151609) or phenyl tethers has been shown to significantly enhance its action against Gram-negative bacteria. rsc.org This suggests that the introduction of aromatic and hydrophobic groups, such as the phenylethyl group, can be a viable strategy to improve the antimicrobial potency of proline-containing peptides.

Furthermore, studies on N-arylpyrrole and naphthalene (B1677914) derivatives have demonstrated significant antimicrobial activity. nih.govnih.govresearchgate.net These findings underscore the potential of incorporating aromatic structures, like the phenyl group in this compound, into antimicrobial drug design. The hydrophobic nature of the phenylethyl group could enhance the peptide's ability to interact with and disrupt the lipid bilayer of bacterial membranes, a key mechanism of action for many antimicrobial peptides. researchgate.net

Proline-Modified Peptides with Anticancer Properties

The development of new anticancer agents is a critical area of research due to issues of resistance and adverse effects associated with current chemotherapies. nih.gov Proline-modified peptides and other molecules containing proline or its derivatives are being investigated for their potential as anticancer agents. The rigid structure of proline can be advantageous in designing molecules that can selectively bind to targets involved in cancer progression.

Research into various derivatives containing phenyl and heterocyclic moieties has shown promising anticancer activity. For instance, N-phenyl pyrazoline derivatives have been shown to inhibit cell aggressiveness in triple-negative breast cancer cells. nih.gov Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent anticancer activity, particularly against prostate carcinoma cell lines. nih.gov Benzo[f]quinoline derivatives have also been identified as having significant anticancer properties. mdpi.com These examples highlight the therapeutic potential of molecules containing aromatic and nitrogen-containing scaffolds.

While the direct anticancer applications of this compound are not explicitly detailed in the search results, the foundational components of this compound are present in many effective anticancer agents. The 2-phenylethylamine scaffold provides a framework that can be elaborated upon, and the proline ring offers a rigidifying element that can enhance target specificity. The combination of these features in this compound makes it a molecule of interest for the future design and synthesis of novel anticancer therapeutics.

Relevance to Neurological and Receptor Ligand Research

The this compound structure combines two key pharmacophores: the 2-phenylethylamine backbone and the proline ring. This unique combination makes it a molecule of significant interest in the field of neurological and receptor ligand research.

The 2-phenylethylamine motif is a fundamental structural component found in a wide array of biologically active molecules, including endogenous neurotransmitters and numerous pharmaceuticals. mdpi.comresearchgate.netresearchgate.net It forms the core of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for regulating mood, stress, and voluntary movement. mdpi.com Beyond these, the 2-phenylethylamine scaffold is present in various alkaloids and synthetic drugs, highlighting its privileged status in medicinal chemistry. researchgate.netresearchgate.net Its ability to interact with a multitude of receptors, including adrenergic, dopamine, and serotonin (B10506) receptors, makes it a versatile building block for drug design. mdpi.com The presence of this scaffold in this compound suggests its potential to interact with these same receptor systems.

The unique structure of this compound makes it a candidate for the design of ligands targeting several important receptors.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, also known as gliptins, are a class of drugs used to treat type 2 diabetes. nih.govnih.gov They work by preventing the breakdown of incretin (B1656795) hormones, which regulate blood glucose levels. nih.gov Interestingly, proline-containing molecules are relevant to DPP-4. For example, oxytocin, a cyclic peptide containing proline, has been investigated as a potential DPP-4 inhibitor. mdpi.com Given that DPP-4 is a serine protease that can cleave proline-containing peptides, a molecule like this compound, which mimics a dipeptide structure, could potentially act as a DPP-4 inhibitor.

Androgen Receptor (AR): The androgen receptor is a key target in the treatment of prostate cancer. nih.gov The AR is a ligand-dependent transcription factor, and its function is modulated by phosphorylation, often at proline-directed sites. nih.gov The structure of AR ligands is diverse, and the receptor can accommodate various molecular shapes. nih.gov The rigid, non-steroidal scaffold of this compound could serve as a novel starting point for the design of new AR modulators.

Serotonin Receptors (5-HT): The serotonin receptor family is a major target for drugs treating a wide range of neuropsychiatric disorders. nih.govnih.gov The 2-phenylethylamine scaffold is a known feature of some serotonin receptor ligands. mdpi.com The combination of this scaffold with the conformationally restricted proline ring in this compound could lead to the development of ligands with high affinity and selectivity for specific 5-HT receptor subtypes. For instance, modifications to the ligand structure can significantly affect binding affinity at the 5-HT1B receptor. clinpgx.org

Interactive Data Table: Potential Receptor Targets for this compound Analogs

Click to view interactive data

Conformational Analysis and Structure Activity Relationships

Conformational Preferences of the Pyrrolidine (B122466) Ring System in N-Phenylethylproline Derivatives

The proline residue is unique among amino acids due to its cyclic side chain, which imposes significant conformational restrictions on the molecule. nih.gov The five-membered pyrrolidine ring is not planar and exists in one of two primary puckered conformations: Cγ-exo (DOWN) and Cγ-endo (UP). nih.govresearchgate.net In the exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxylate group, while in the endo pucker, it is on the same side. nih.govresearchgate.net

The equilibrium between these two puckered states is influenced by substituents on the ring, which exert both steric and stereoelectronic effects. nih.govnih.gov

Stereoelectronic Effects: Electron-withdrawing substituents, such as fluorine, can stabilize a specific pucker through hyperconjugative interactions. nih.govnih.gov For instance, a 4R-fluoro substituent favors the Cγ-exo pucker, while a 4S-fluoro substituent promotes the Cγ-endo pucker. nih.gov This is often referred to as the gauche effect, where the electronegative substituent prefers a gauche relationship with the amide bond, even if it is sterically less favorable. nih.gov

Steric Effects: Large, bulky substituents, such as a tert-butyl group, primarily influence the ring pucker through steric hindrance. nih.govnih.gov These groups tend to occupy a pseudoequatorial position to minimize steric strain, which can override the preferences dictated by stereoelectronic effects. nih.gov For example, a cis-4-tert-butyl group on an L-proline ring forces an exo pucker, while a trans-4-tert-butyl group induces an endo pucker, which is opposite to the effect seen with electronegative substituents. nih.gov

Table 1: Influence of Substituents on Pyrrolidine Ring Pucker

| Substituent Type | Position on L-Proline | Dominant Effect | Preferred Pucker | Rationale |

| Electron-withdrawing (e.g., -F, -OH) | 4R (trans) | Stereoelectronic | Cγ-exo (DOWN) | Favorable gauche interaction between the substituent and the amide bond. nih.govnih.gov |

| Electron-withdrawing (e.g., -F, -OH) | 4S (cis) | Stereoelectronic | Cγ-endo (UP) | Avoids unfavorable gauche interaction. nih.govnih.gov |

| Sterically Demanding (e.g., -tBu) | 4R (trans) | Steric | Cγ-endo (UP) | Bulky group favors the less crowded pseudoequatorial position. nih.govnih.gov |

| Sterically Demanding (e.g., -tBu) | 4S (cis) | Steric | Cγ-exo (DOWN) | Bulky group favors the less crowded pseudoequatorial position. nih.govnih.gov |

Impact of the N-Phenylethyl Substituent on Molecular Conformation

The N-phenylethyl group is not merely a passive appendage; it actively participates in defining the molecule's three-dimensional shape and reactivity. Its influence stems from a combination of steric bulk and potential electronic interactions.

The phenylethyl substituent introduces significant steric bulk at the nitrogen atom. This bulk can influence several conformational equilibria:

Amide Bond Isomerization: The steric presence of the phenylethyl group can influence the cis/trans isomerization of the prolyl amide bond, although in many N-substituted prolines, the trans-conformer is heavily favored. nih.gov

Ring Pucker: The N-substituent can sterically interact with protons on the pyrrolidine ring, potentially influencing the endo/exo pucker equilibrium to minimize non-bonded interactions.

Stereoelectronic effects involving the N-phenylethyl group are also plausible. wikipedia.org These arise from orbital overlap between filled bonding orbitals (e.g., C-H or C-C bonds in the ethyl linker) and empty antibonding orbitals (σ) within the proline ring or its substituents. Such n→π or σ→σ* interactions can stabilize specific rotamers and contribute to a more organized, pre-determined conformation. nih.govwikipedia.org

Proline's inherent conformational rigidity makes it a natural "turn inducer" in peptides and proteins. nih.gov N-alkylation can further constrain the backbone, making N-substituted prolines excellent candidates for scaffolds that mimic secondary structures, particularly β-turns. nih.gov

A β-turn is a structural motif where a polypeptide chain reverses its direction, a feature often crucial for protein-protein interactions and peptide-receptor binding. nih.gov By locking the proline into a specific conformation, the N-phenylethyl group helps to pre-organize the attached chemical groups into a spatial arrangement that mimics the i+1 and i+2 residues of a natural β-turn. nih.gov The phenylethyl group itself can serve as one of the side-chain mimics, projecting the phenyl ring into a defined vector in space. This is particularly relevant in designing mimetics where an aromatic side chain (like Phenylalanine or Tyrosine) is required for biological recognition. nih.gov Studies on related systems have shown that N-terminal groups can lock proline analogs into conformations compatible with specific turn types, such as the type II β-turn. nih.govnih.gov

Spectroscopic Characterization for Conformational Elucidation

The precise conformation of 1-(2-phenylethyl)proline derivatives in solution is primarily elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by Infrared (IR) spectroscopy and computational modeling. nih.govnih.gov

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the proline ring protons (Hα, Hβ, Hγ, Hδ) are highly sensitive to the ring's pucker and the cis/trans configuration of the amide bond. hmdb.cachemicalbook.com For example, the distance between specific protons, which can be determined through Nuclear Overhauser Effect (NOE) experiments, provides direct evidence for the spatial arrangement of the N-phenylethyl group relative to the pyrrolidine ring. researchgate.net The signals for the ethylenic protons (-CH₂-CH₂-Ph) and the aromatic protons can also provide clues about their environment and any restricted rotation. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The chemical shifts of the Cβ and Cγ carbons are particularly diagnostic of the ring pucker. A significant difference between the Cβ and Cγ chemical shifts is indicative of a strongly biased puckered conformation.

IR Spectroscopy: The position of the amide C=O stretching frequency in IR spectra can provide information about the hydrogen bonding environment and the cis/trans amide bond configuration. nih.gov

Table 2: Representative ¹H NMR Data for Conformational Analysis of a this compound Derivative

| Proton | Typical Chemical Shift (ppm) | Conformational Information |

| Proline Hα | ~4.1-4.3 | Shift and coupling constant (³JHα-Hβ) are sensitive to the ψ torsion angle and ring pucker. chemicalbook.com |

| Proline Hβ, Hγ, Hδ | ~1.9-3.5 | Complex multiplets whose specific shifts and couplings are highly diagnostic of the endo/exo pucker. hmdb.ca |

| Ethylenic -N-CH₂- | ~2.8-3.6 | Diastereotopic protons; their chemical shift difference can indicate conformational rigidity. |

| Ethylenic -CH₂-Ph | ~2.6-3.0 | Chemical shift provides information on the proximity to the pyrrolidine ring and potential ring current effects from the phenyl group. |

| Aromatic H | ~7.1-7.3 | Pattern and shifts indicate the electronic environment of the phenyl ring and can be perturbed by intramolecular interactions. researchgate.net |

Structure-Activity Relationship Studies (SAR) in Catalytic Performance

N-substituted proline derivatives are widely used as organocatalysts in asymmetric synthesis. The structure of the N-substituent is crucial for creating a well-defined chiral environment that controls the stereochemical outcome of the reaction. For this compound, SAR studies focus on how modifications to the molecule impact catalytic activity and enantioselectivity. rsc.org

Key structural elements that can be varied include:

Substituents on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can alter the catalyst's electronic properties and solubility. More importantly, these groups can engage in non-covalent interactions (e.g., π-stacking, hydrogen bonding) with the substrate, further organizing the transition state to enhance selectivity. researchgate.net

Substituents on the Pyrrolidine Ring: As discussed (5.1), substituents on the proline ring lock its conformation. This pre-organization is critical for creating a rigid and predictable catalytic pocket, which is often a key to achieving high enantioselectivity. nih.gov

The Ethyl Linker: Altering the length or rigidity of the linker between the nitrogen and the phenyl ring would directly change the position of the phenyl group relative to the catalytic center (the proline's carboxylate and nitrogen), significantly impacting catalyst performance.

Table 3: Conceptual SAR for Catalytic Performance

| Catalyst Modification (relative to this compound) | Expected Effect on Phenyl Group Position | Potential Impact on Catalysis (e.g., Aldol (B89426) Reaction) | Rationale |

| Add 4-nitro group to phenyl ring | Minimal change in position; adds H-bond acceptor | May increase enantioselectivity (ee) | Potential for secondary H-bonding interaction with the substrate, leading to a more ordered transition state. researchgate.net |

| Add 3,5-di-tert-butyl to phenyl ring | Creates a bulkier steric shield | Could increase or decrease ee depending on the substrate | Steric bulk can enhance facial selectivity by blocking one approach of the substrate, but may also hinder substrate binding. rsc.org |

| Replace phenyl with naphthyl | Increases the size of the aromatic shield | Likely to increase ee | Larger aromatic surface can provide more effective π-π stacking and steric blocking. |

| Introduce 4-fluoro to proline ring | Locks the pyrrolidine pucker (exo or endo) | Generally increases ee | Pre-organization of the catalyst scaffold reduces conformational flexibility, leading to higher stereochemical fidelity. nih.gov |

Structure-Activity Relationship Studies (SAR) in Biological Activity

In a biological context, this compound derivatives can act as mimetics of natural peptide turns, enabling them to interact with biological targets like receptors or enzymes. nih.govnih.gov SAR studies are essential to optimize this interaction for a desired biological effect. nih.gove3s-conferences.org

The N-phenylethyl group often serves as a key pharmacophore, mimicking the side chain of an aromatic amino acid like phenylalanine. nih.gov

Phenyl Ring Substituents: The "message" delivered by the molecule can be fine-tuned by adding substituents to the phenyl ring. mdpi.com For example, adding a hydroxyl group to the para-position could mimic a tyrosine residue and introduce a critical hydrogen bond donor. Halogenation or methylation can alter lipophilicity, which affects membrane permeability and binding affinity through hydrophobic interactions. nih.govnih.gov Studies on N-phenethyl-containing opioids show that even moving a substituent from the para to the meta position can switch a compound from an agonist to an antagonist. mdpi.com

Proline Moiety: The proline scaffold acts as a constrained linker, holding the N-phenylethyl "message" group and the C-terminal carboxylate "address" group in a specific spatial orientation for receptor binding. nih.gov

Stereochemistry: The stereochemistry at the Cα of proline is almost always critical for biological activity, as biological targets are chiral. The (S)-proline (L-proline) configuration is typically required for mimicking natural peptides.

Table 4: Conceptual SAR for Biological Activity (e.g., Receptor Binding)

| Compound Modification (relative to (S)-1-(2-Phenylethyl)proline) | Change in Property | Expected Impact on Binding Affinity (Ki) | Rationale |

| Add 4-OH to phenyl ring | Adds H-bond donor/acceptor | May increase affinity | Mimics tyrosine; allows for specific hydrogen bonding interactions within the receptor pocket. nih.gov |

| Add 4-Cl to phenyl ring | Increases lipophilicity and size | May increase affinity | Can enhance binding through hydrophobic interactions in a lipophilic pocket. mdpi.comnih.gov |

| Use (R)-proline instead of (S)-proline | Inverts stereocenter | Drastically decreases affinity | The chiral receptor pocket is optimized for the natural L-amino acid configuration. nih.gov |

| Replace phenylethyl with benzyl (B1604629) | Shortens N-substituent linker | Decreases affinity | Incorrectly positions the phenyl ring relative to the binding pocket, disrupting key interactions. nih.gov |

Computational and Theoretical Investigations

Molecular Modeling of N-Phenylethylproline Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For N-phenylethylproline derivatives, these methods are crucial for understanding their three-dimensional conformations and potential biological interactions.

The structure of proline is unique among amino acids due to its cyclic side chain, which imposes significant conformational constraints on the peptide backbone. nih.govcaltech.edu This results in two key equilibria: the cis/trans isomerization of the amide bond preceding the proline residue and the endo/exo puckering of the five-membered pyrrolidine (B122466) ring. nih.govnih.gov The introduction of a substituent on the proline nitrogen, such as the 2-phenylethyl group, further influences these conformational preferences through steric and electronic effects. nih.gov

Conformational sampling techniques are used to explore the potential shapes a molecule can adopt. By calculating the energy associated with each conformation, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. For N-substituted prolines, the relative stability of cis and trans conformers is a critical factor; while non-proline amino acids strongly prefer the trans conformation, proline itself shows a higher probability of adopting the cis form. sigmaaldrich.com Substituents can modulate this balance. For instance, bulky groups can alter the steric environment, favoring one isomer over the other. caltech.edu The pyrrolidine ring itself interconverts between two primary puckered forms, Cγ-endo (where the Cγ atom is on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side). caltech.edu The nature of the N-substituent can create a preference for one pucker over the other.

| Equilibrium | Description | Influencing Factors | Significance |

|---|---|---|---|

| Cis/Trans Isomerization | Rotation around the ω (Cα-C-N-Cα) backbone dihedral angle, resulting in two distinct amide bond isomers. nih.gov | Steric hindrance between the phenylethyl group and the preceding amino acid residue; solvent effects. acs.org | Crucial for protein folding, as isomerization can be a rate-limiting step. sigmaaldrich.com Affects overall peptide and protein structure. |

| Ring Puckering (Endo/Exo) | The pyrrolidine ring is not planar and adopts one of two major low-energy puckered conformations. caltech.edu | Stereoelectronic effects and steric demands of the N-phenylethyl substituent. nih.gov | Determines the spatial orientation of substituents and influences binding interactions with enzymes or receptors. |

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an N-phenylethylproline derivative) when bound to a second molecule (a receptor or enzyme). youtube.com This technique is instrumental in drug discovery and design. nih.gov The process involves placing the ligand in the binding site of the protein and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). youtube.com

In the context of N-phenylethylproline derivatives, docking studies can be used to predict their potential as inhibitors of specific enzymes, such as Angiotensin-Converting Enzyme (ACE). oarjst.com For example, studies on acylated proline derivatives have shown that they can act as competitive inhibitors of ACE. oarjst.com Computational docking allows researchers to virtually screen a library of designed derivatives against the ACE binding pocket. The results, typically presented as docking scores, help identify the most promising candidates for synthesis and experimental testing. nih.govoarjst.com The interaction analysis reveals key binding modes, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and amino acid residues in the receptor's active site. nih.gov

| Parameter | Description | Example Software |

|---|---|---|

| Target Protein Preparation | Retrieving the 3D structure of the enzyme/receptor (e.g., from the Protein Data Bank), removing water molecules, adding polar hydrogens, and assigning charges. oarjst.com | AutoDock Tools, PyMOL youtube.comoarjst.com |

| Ligand Preparation | Generating the 3D structure of the N-phenylethylproline derivative, defining rotatable bonds, and assigning charges. | ChemSketch, Avogadro |

| Docking Simulation | Running the docking algorithm to explore possible binding poses of the ligand within the defined binding site (grid box). oarjst.com | AutoDock 4.2, SwissDock youtube.comoarjst.com |

| Scoring and Analysis | Ranking the generated poses based on a scoring function (binding energy) and visualizing the top-ranked pose to identify key molecular interactions. youtube.com | AutoDock, PyMOL, Discovery Studio |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed view of electronic structure and can be used to study chemical reactions with great accuracy.

Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. wikipedia.orglongdom.org The mechanism of these reactions involves the formation of a nucleophilic enamine intermediate between the proline catalyst and a carbonyl compound. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the reaction mechanism and identify the transition state (TS) of the stereochemistry-determining step. acs.orgacs.org

The transition state is the highest energy point along the reaction coordinate, and its structure determines the reaction rate and stereochemical outcome. acs.org For proline-catalyzed reactions, various TS models have been proposed, often involving hydrogen bonding between the proline's carboxylic acid group and the electrophile to stabilize the arrangement. acs.orgacs.org By calculating the energies of all possible transition states (e.g., those leading to R or S products), researchers can predict which stereoisomer will be formed preferentially. researchgate.net The introduction of an N-phenylethyl group would modify the steric and electronic environment of the catalyst, influencing the stability of these transition states and potentially altering the efficiency and stereoselectivity of the reaction. DFT calculations can precisely model these subtle effects. acs.org

Quantum chemical calculations can predict a wide range of electronic properties that govern a molecule's reactivity. These properties include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. For a molecule like 1-(2-Phenylethyl)proline, these calculations can help understand its nucleophilic or electrophilic character and identify the most reactive sites.

For instance, the electronic properties of catalysts are crucial for their function. In proline catalysis, the ability to form a stable enamine or iminium ion intermediate is key. longdom.org Quantum chemistry can model these intermediates and predict their stability. Furthermore, studies on related molecules have used computational methods to investigate properties like the inverted singlet-triplet gap, which is relevant for photophysical applications. rsc.org Such calculations provide fundamental insights that can guide the design of new catalysts or functional molecules based on the N-phenylethylproline scaffold. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular modeling often looks at static structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and behave over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals the dynamic fluctuations and conformational changes of the molecule. uni-miskolc.hu

For N-phenylethylproline, either as a standalone molecule or as part of a larger peptide, MD simulations can illuminate its conformational dynamics. nih.gov These simulations, often run for nanoseconds or longer, can model the cis-trans isomerization process, the flexibility of the pyrrolidine ring, and the movement of the phenylethyl side chain. researchgate.netuni-miskolc.hu By performing simulations in a solvent like water, the dynamic interplay between the molecule and its environment can be accurately captured. uni-miskolc.hu MD simulations are also used to assess the stability of ligand-receptor complexes predicted by docking. nih.gov Running an MD simulation on a docked complex can confirm whether the predicted binding pose is stable over time or if the ligand dissociates from the binding site. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Enantiomeric Separation

Enantiomeric separation is paramount in the analysis of chiral compounds like 1-(2-Phenylethyl)proline, as different enantiomers can exhibit distinct biological activities. hplc.eu Chromatographic techniques, utilizing chiral stationary phases (CSPs), are the most effective methods for resolving enantiomers. sigmaaldrich.comscielo.br

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the direct enantiomeric separation of proline derivatives. nih.gov This is achieved by using columns packed with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. scielo.br The choice of CSP and mobile phase is critical for achieving good resolution. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel®), are widely used for the separation of a broad range of chiral compounds, including proline derivatives. nih.govnih.gov For instance, a Chiralpak AD-H column has been successfully used to separate enantiomers of various proline derivatives. nih.gov The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and steric hindrance to form transient diastereomeric complexes between the analyte enantiomers and the chiral selector. scielo.brnih.gov The composition of the mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like ethanol (B145695) with an additive such as trifluoroacetic acid (TFA), significantly influences the resolution. nih.gov

Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are another powerful option, especially for the direct analysis of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups, making them compatible with a wider range of mobile phases, including aqueous and polar organic modes, which is advantageous for polar compounds like proline derivatives. sigmaaldrich.com A notable characteristic of these columns is that the D-enantiomer is often more strongly retained than the L-enantiomer, an effect linked to the natural binding affinity of the glycopeptide. sigmaaldrich.com

Table 1: HPLC Chiral Stationary Phases for Proline Derivative Separation This table is interactive and based on data from the text.

| CSP Type | Example Column Name | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based | Chiralpak AD-H nih.gov | Hexane, Ethanol, 0.1% TFA nih.gov | Formation of transient diastereomeric complexes via hydrogen bonding and steric interactions. scielo.brnih.gov |

| Polysaccharide-based | Chiralpak IG-3 nih.gov | Reversed-phase or Polar-organic nih.gov | Enantioselective interactions with immobilized amylose derivative. nih.gov |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T sigmaaldrich.com | Aqueous or Organic sigmaaldrich.com | Ionic interactions, hydrogen bonding, and inclusion complexation with the teicoplanin selector. sigmaaldrich.com |

| Pirkle-type (Brush-type) | Phenylglycine CSP hplc.eu | Normal-phase (e.g., hydrocarbon/alcohol) hplc.eu | π-π interactions, hydrogen bonding, and dipole stacking with a covalently bonded chiral selector. hplc.eu |